Gonadorelin

Description

Properties

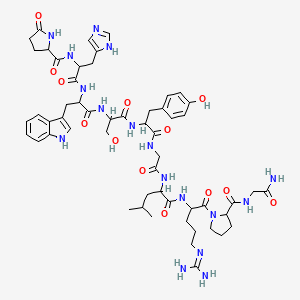

IUPAC Name |

N-[1-[[1-[[1-[[1-[[2-[[1-[[1-[2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H75N17O13/c1-29(2)19-38(49(80)67-37(9-5-17-60-55(57)58)54(85)72-18-6-10-43(72)53(84)62-25-44(56)75)66-46(77)26-63-47(78)39(20-30-11-13-33(74)14-12-30)68-52(83)42(27-73)71-50(81)40(21-31-23-61-35-8-4-3-7-34(31)35)69-51(82)41(22-32-24-59-28-64-32)70-48(79)36-15-16-45(76)65-36/h3-4,7-8,11-14,23-24,28-29,36-43,61,73-74H,5-6,9-10,15-22,25-27H2,1-2H3,(H2,56,75)(H,59,64)(H,62,84)(H,63,78)(H,65,76)(H,66,77)(H,67,80)(H,68,83)(H,69,82)(H,70,79)(H,71,81)(H4,57,58,60) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLXSAKCOAKORKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H75N17O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1182.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Gonadorelin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014782 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

5.88e-02 g/L | |

| Record name | Gonadorelin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00644 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Gonadorelin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014782 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

33515-09-2, 9034-40-6, 71447-49-9, 6918-09-8 | |

| Record name | Gonadorelin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00644 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Luteinizing hormone-releasing factor | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Luteinizing hormone-releasing factor | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.892 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Gonadorelin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.852 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Luteinizing hormone releasing hormone human acetate salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Gonadorelin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014782 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Gonadorelin mechanism of action on pituitary gonadotrophs

An In-Depth Technical Guide to the Mechanism of Action of Gonadorelin on Pituitary Gonadotrophs

Authored by a Senior Application Scientist

Abstract

This compound, a synthetic decapeptide identical to endogenous Gonadotropin-Releasing Hormone (GnRH), is the master regulator of the reproductive axis.[1][2] Its primary targets are the gonadotroph cells of the anterior pituitary gland, where it orchestrates the synthesis and pulsatile release of the gonadotropins: Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[2][3][4][5] This guide provides a detailed examination of the molecular mechanisms underpinning this compound's action, from receptor binding and intracellular signaling to the differential regulation of gonadotropin gene expression and secretion. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this critical neuroendocrine pathway.

The Gonadotropin-Releasing Hormone Receptor (GnRHR): The Gateway to Gonadotroph Activation

The physiological effects of this compound are initiated by its binding to a specific, high-affinity receptor on the surface of pituitary gonadotrophs: the GnRH receptor (GnRHR).[6][7] The GnRHR is a member of the G-protein coupled receptor (GPCR) superfamily, characterized by seven transmembrane domains.[8][9][10]

A unique structural feature of the mammalian GnRHR is the absence of a C-terminal intracellular tail.[11] This distinction from most other GPCRs is significant, as it contributes to a slower rate of receptor internalization and resistance to rapid desensitization, which is critical for interpreting the pulsatile nature of hypothalamic GnRH signals.[11]

The Canonical Signaling Cascade: From Receptor Binding to Second Messenger Activation

Upon binding of this compound, the GnRHR undergoes a conformational change that activates its associated heterotrimeric G-proteins, primarily of the Gαq/11 family.[10][11][12][13] This event triggers a well-defined intracellular signaling cascade that amplifies the initial signal.

The key steps are as follows:

-

G-Protein Activation: The activated Gαq/11 subunit dissociates and activates the enzyme Phospholipase C-β (PLCβ).[12][13]

-

Second Messenger Generation: PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two critical second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6][12][14]

-

Calcium Mobilization: IP3, being water-soluble, diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[3][4][6] This initial sharp rise in intracellular Ca2+ is crucial for the immediate release of stored gonadotropins.

-

Protein Kinase C Activation: DAG, which remains in the cell membrane, works in concert with the elevated Ca2+ levels to recruit and activate isoforms of Protein Kinase C (PKC).[3][6][14] Activated PKC phosphorylates a multitude of downstream protein targets, playing a pivotal role in both gonadotropin secretion and gene transcription.

Convergence on MAPK Pathways: Linking Signal to Synthesis

The initial signals generated by Ca2+ and PKC are not isolated events; they converge on and activate several mitogen-activated protein kinase (MAPK) cascades, including the ERK, JNK, and p38 MAPK pathways.[3][4][8][11] These kinase cascades provide a critical link for transmitting the signal from the cell surface to the nucleus, where they regulate the activity of transcription factors.[8] This regulation is essential for the synthesis of the gonadotropin subunits, namely the common α-glycoprotein subunit (αGSU) and the hormone-specific LHβ and FSHβ subunits.[12][15]

The Doctrine of Pulsatility: How Frequency Dictates Function

A cornerstone of this compound's mechanism is the principle of pulsatility. The gonadotroph is exquisitely sensitive to the frequency and amplitude of the GnRH signal.[2] This sensitivity allows for the differential regulation of LH and FSH.

-

High-Frequency Pulses: Generally favor the synthesis and secretion of LH.[16]

-

Low-Frequency Pulses: Tend to promote the synthesis and secretion of FSH.[16]

This frequency-dependent regulation is fundamental to the normal progression of the menstrual cycle in females and spermatogenesis in males. The causality behind this phenomenon lies in the differential activation of intracellular signaling pathways and transcription factors in response to varying pulse patterns.[15]

Conversely, continuous, non-pulsatile administration of this compound or its potent agonists leads to a paradoxical downregulation.[6] This process involves receptor desensitization and internalization, ultimately uncoupling the receptor from its signaling pathways and suppressing the release of LH and FSH.[9] This principle of "chemical castration" is the basis for the therapeutic use of GnRH agonists in conditions like prostate cancer and endometriosis.[6][17]

Methodologies for Studying this compound's Mechanism

Elucidating the complex action of this compound requires robust experimental models and techniques. Immortalized pituitary cell lines, such as αT3-1 and LβT2 cells, are invaluable in vitro models because they endogenously express the GnRHR and exhibit GnRH-responsive gonadotropin synthesis.[18]

Experimental Protocol: In Vitro this compound Stimulation of LβT2 Pituitary Cells

This protocol describes a standard method for assessing the secretory response of gonadotrophs to this compound stimulation.

I. Objective: To quantify the release of Luteinizing Hormone (LH) from LβT2 cells following stimulation with varying concentrations of this compound.

II. Materials:

-

LβT2 mouse pituitary gonadotroph cell line

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

Serum-free DMEM

-

This compound acetate stock solution (1 mM in sterile water)

-

Phosphate-Buffered Saline (PBS)

-

24-well cell culture plates

-

Mouse LH ELISA Kit

III. Step-by-Step Methodology:

-

Cell Seeding: Plate LβT2 cells in 24-well plates at a density of 2 x 10^5 cells per well in DMEM + 10% FBS. Culture for 48 hours at 37°C, 5% CO2 to allow adherence and recovery.

-

Serum Starvation (Rationale): To reduce basal signaling activity and synchronize the cells, aspirate the growth medium and wash the cells twice with sterile PBS. Add 500 µL of serum-free DMEM to each well and incubate for 4 hours. This step ensures that the subsequent response is primarily due to the this compound stimulus.

-

Stimulation: Prepare serial dilutions of this compound in serum-free DMEM to achieve final concentrations of 0 nM (vehicle control), 0.1 nM, 1 nM, 10 nM, and 100 nM. Aspirate the starvation medium and add 400 µL of the appropriate this compound dilution to each well in triplicate.

-

Incubation: Incubate the plates at 37°C for a defined period, typically 2-4 hours for secretion studies.

-

Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well without disturbing the cell monolayer. Centrifuge the supernatant at 500 x g for 5 minutes to pellet any detached cells.

-

Quantification of LH Release: Analyze the clarified supernatant for LH concentration using a commercial mouse LH ELISA kit, following the manufacturer's instructions precisely.

-

Data Analysis: Calculate the mean LH concentration for each treatment group. Plot the LH concentration against the log of the this compound concentration to generate a dose-response curve.

Data Presentation: In Vivo Gonadotropin Response

In vivo studies are critical for confirming physiological relevance. The following table summarizes representative data from a study in cattle, demonstrating the acute LH release following the administration of different this compound formulations. This highlights the potent stimulatory effect of the peptide.[19][20]

| Treatment Group (100 µg this compound) | Peak LH Concentration (ng/mL) | Time to Peak (hours) |

| Formulation A | 8.5 ± 1.2 | 2 |

| Formulation B | 6.7 ± 0.9 | 2 |

| Formulation C | 6.9 ± 1.1 | 1.5 |

| Data are presented as Mean ± SEM. Data are illustrative and adapted from findings in veterinary research to demonstrate typical response patterns.[19][20] |

Conclusion

The mechanism of action of this compound on pituitary gonadotrophs is a sophisticated and tightly regulated process. It begins with binding to a unique GPCR, which activates the canonical Gαq/11-PLC pathway, leading to Ca2+ mobilization and PKC activation. These signals converge on MAPK cascades to control the synthesis and secretion of LH and FSH. The entire system is governed by the pulsatile nature of the this compound signal, allowing for the differential control of gonadotropin release, which is fundamental to reproductive health. Understanding these intricate pathways is not only crucial for basic science but also for the development of novel therapeutics targeting a wide range of reproductive and endocrine disorders.

References

- 1. This compound | C55H75N17O13 | CID 638793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GnRH Pulsatility, the Pituitary Response and Reproductive Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism of GnRH receptor signaling on gonadotropin release and gene expression in pituitary gonadotrophs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. yourhormones.info [yourhormones.info]

- 6. What is the mechanism of this compound Acetate? [synapse.patsnap.com]

- 7. bachem.com [bachem.com]

- 8. Intracellular signaling pathways mediated by the gonadotropin-releasing hormone (GnRH) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. corepeptides.com [corepeptides.com]

- 10. Frontiers | Gonadotropin-Releasing Hormone (GnRH) Receptor Structure and GnRH Binding [frontiersin.org]

- 11. Physiology, Gonadotropin-Releasing Hormone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Frontiers | Molecular Mechanisms of Gonadotropin-Releasing Hormone Signaling: Integrating Cyclic Nucleotides into the Network [frontiersin.org]

- 13. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 14. Intracellular mechanisms triggering gonadotrophin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. jstage.jst.go.jp [jstage.jst.go.jp]

- 16. Gonadotropic cell - Wikipedia [en.wikipedia.org]

- 17. Characterization of 12 GnRH peptide agonists – a kinetic perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

- 19. The effects of 3 this compound products on luteinizing hormone release, ovulation, and follicular wave emergence in cattle - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The effects of 3 this compound products on luteinizing hormone release, ovulation, and follicular wave emergence in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

The Gonadorelin Nexus: An In-depth Technical Guide to its Signaling Pathways in Reproductive Endocrinology

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Gonadorelin as the Master Conductor of Reproduction

This compound, a decapeptide also known as Gonadotropin-Releasing Hormone (GnRH), serves as the principal regulator of the hypothalamic-pituitary-gonadal (HPG) axis, a finely tuned system governing vertebrate reproduction.[1][2][3] Synthesized and secreted by a sparse population of hypothalamic neurons, GnRH acts as the initial hormonal signal that orchestrates the complex cascade of events leading to steroidogenesis and gametogenesis.[1][2][3][4] Its pulsatile release into the hypophyseal portal circulation is a critical determinant of reproductive competence, with the frequency of these pulses dictating the differential synthesis and secretion of the two key gonadotropins: Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[3][5][6] This guide provides a deep dive into the molecular intricacies of this compound signaling, offering both a comprehensive mechanistic overview and practical experimental frameworks for its investigation.

The this compound Receptor: A Unique G-Protein Coupled Receptor

The journey of this compound signaling begins at the cell surface of pituitary gonadotropes, where it binds to its specific receptor, the Gonadotropin-Releasing Hormone Receptor (GnRHR).[3][4][7] The GnRHR is a member of the rhodopsin-like G-protein coupled receptor (GPCR) superfamily, characterized by seven transmembrane domains.[8][9] A unique structural feature of the mammalian type I GnRHR is the absence of a C-terminal intracellular tail, a domain crucial for the rapid desensitization and internalization of many other GPCRs.[3][5][10] This structural peculiarity contributes to the sustained signaling capacity of the GnRHR in response to GnRH.

The Canonical Signaling Cascade: Gαq/11, Phospholipase C, and the Generation of Second Messengers

Upon ligand binding, the GnRHR undergoes a conformational change that facilitates its coupling to heterotrimeric G-proteins, primarily of the Gαq/11 subfamily.[3][5][11][12][13] This interaction triggers the exchange of GDP for GTP on the Gαq/11 subunit, leading to its dissociation from the Gβγ dimer and subsequent activation of its downstream effector, Phospholipase Cβ (PLCβ).[3][11][14][15][16]

PLCβ, a membrane-associated enzyme, catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a minor phospholipid component of the inner leaflet of the plasma membrane.[14] This cleavage event generates two critical second messengers:

-

Inositol 1,4,5-trisphosphate (IP3): A small, water-soluble molecule that diffuses into the cytoplasm.

-

Diacylglycerol (DAG): A lipid molecule that remains embedded in the plasma membrane.[3][11][14]

This initial phase of GnRH signaling is pivotal, as the generation of IP3 and DAG initiates two distinct but interconnected downstream pathways that orchestrate the cellular response.

Visualizing the Initial Signaling Events

Caption: Initial steps of this compound signaling at the plasma membrane.

The Calcium and Protein Kinase C Arms of this compound Signaling

The generation of IP3 and DAG leads to the activation of two major downstream signaling pathways: the calcium mobilization pathway and the Protein Kinase C (PKC) pathway.

The IP3-Mediated Calcium Mobilization

IP3 diffuses through the cytoplasm and binds to its specific receptors (IP3Rs) located on the membrane of the endoplasmic reticulum (ER), the primary intracellular calcium store.[8][11][14] This binding event opens the IP3R channels, leading to a rapid and transient release of Ca2+ from the ER into the cytosol, causing a sharp increase in intracellular calcium concentration ([Ca2+]i).[8][14][17][18] This initial peak in [Ca2+]i is largely independent of extracellular calcium.[18]

The initial depletion of ER calcium stores triggers a process known as store-operated calcium entry (SOCE), where specialized calcium channels in the plasma membrane open to allow an influx of extracellular Ca2+. This influx is responsible for the sustained, lower-amplitude plateau phase of the calcium signal.[17][18] This sustained elevation of [Ca2+]i is crucial for the prolonged cellular responses to GnRH, including gonadotropin secretion.[17] The influx of extracellular calcium is mediated, in part, by L-type voltage-sensitive calcium channels (VSCCs).[18]

The pulsatile nature of GnRH secretion from the hypothalamus leads to oscillatory changes in intracellular calcium in gonadotropes, and the frequency of these oscillations is thought to be a key mechanism for decoding the GnRH pulse signal.[8]

The DAG-Mediated Activation of Protein Kinase C

Diacylglycerol (DAG), in conjunction with the increased intracellular calcium, activates members of the Protein Kinase C (PKC) family of serine/threonine kinases.[3][4][14][19] Conventional PKC isoforms are recruited to the plasma membrane by DAG and require Ca2+ for their full activation. Once activated, PKC phosphorylates a wide array of substrate proteins, thereby modulating their activity and initiating downstream signaling cascades. PKC plays a significant role in the synthesis of gonadotropins and the regulation of GnRHR expression.[19] While not essential for the acute release of LH, PKC is involved in the sustained phase of LH secretion.[17][19]

The Mitogen-Activated Protein Kinase (MAPK) Cascades: Translating Surface Signals to the Nucleus

A critical downstream consequence of PKC activation is the stimulation of several Mitogen-Activated Protein Kinase (MAPK) cascades.[3][4][15][20] MAPKs are a family of protein kinases that regulate a diverse range of cellular processes, including gene expression, cell proliferation, and differentiation. The three major MAPK pathways activated by GnRH are:

-

Extracellular signal-Regulated Kinase (ERK) Pathway: The ERK (also known as p42/p44 MAPK) cascade is robustly activated by GnRH, typically showing a peak of activation within minutes of stimulation.[20][21] This activation is largely dependent on PKC.[5] Activated ERK translocates to the nucleus, where it phosphorylates and activates a variety of transcription factors, playing a crucial role in the expression of gonadotropin subunit genes.[11][15]

-

c-Jun N-terminal Kinase (JNK) Pathway: The JNK pathway is also activated by GnRH, although the kinetics of activation are often slower and more sustained compared to ERK.[5][20][21] JNK activation has been implicated in the transcriptional regulation of both the common α-subunit and the specific LHβ and FSHβ subunits of gonadotropins.[5]

-

p38 MAPK Pathway: GnRH also stimulates the p38 MAPK pathway.[20][22] Like JNK, p38 activation can be more prolonged. The p38 pathway contributes to the regulation of gonadotropin gene expression, in part by influencing the activity of transcription factors such as c-fos.[22]

The differential activation and kinetics of these MAPK pathways are thought to be another mechanism by which gonadotropes interpret the frequency of the GnRH pulse, leading to the specific expression of either LH or FSH.[15]

Visualizing the Downstream Signaling Cascades

Caption: Downstream signaling pathways activated by this compound.

Gene Transcription and Physiological Outcomes

The ultimate endpoint of the this compound signaling cascade within the gonadotrope is the regulation of gene expression, primarily the genes encoding the common α-subunit and the specific β-subunits of LH and FSH.[23] The activation of transcription factors by the MAPK pathways leads to their binding to specific response elements in the promoter regions of these genes, thereby controlling their transcription rates.[15]

The frequency of GnRH pulses plays a crucial role in determining the specific gonadotropin response:

-

High-frequency pulses preferentially favor the transcription of the LHβ subunit gene, leading to LH secretion.[3]

-

Low-frequency pulses are more effective at stimulating the transcription of the FSHβ subunit gene, resulting in FSH secretion.[3][6]

This differential regulation is essential for the normal progression of the reproductive cycle.

Experimental Methodologies for Studying this compound Signaling

A thorough understanding of the this compound signaling pathway relies on a variety of experimental techniques. The choice of methodology is dictated by the specific aspect of the pathway under investigation.

Calcium Imaging

Rationale: To visualize and quantify the changes in intracellular calcium concentration ([Ca2+]i) in real-time in response to GnRH stimulation. This is fundamental for understanding the initial signaling events and for decoding the frequency-dependent responses.[24][25]

Step-by-Step Protocol:

-

Cell Preparation: Pituitary gonadotropes (primary cultures or cell lines like LβT2) are plated on glass-bottom dishes suitable for microscopy.

-

Dye Loading: Cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM, or genetically encoded calcium indicators like GCaMP). The AM ester form allows the dye to cross the cell membrane, where intracellular esterases cleave the ester group, trapping the fluorescent indicator inside the cell.

-

Washing: Excess dye is washed away with a physiological buffer (e.g., Hanks' Balanced Salt Solution with calcium).

-

Imaging: The dish is mounted on an inverted fluorescence microscope equipped with a sensitive camera. A baseline fluorescence is recorded before stimulation.

-

Stimulation: A known concentration of GnRH is added to the buffer, and the changes in fluorescence intensity are recorded over time. For ratiometric dyes like Fura-2, the ratio of fluorescence emission at two different excitation wavelengths is used to calculate the absolute [Ca2+]i, minimizing artifacts from dye loading and cell thickness.

-

Data Analysis: The fluorescence intensity data is analyzed to determine the peak amplitude, duration, and frequency of the calcium transients.

Western Blotting for Phosphorylated Proteins

Rationale: To detect the activation of specific kinases, such as ERK, JNK, and p38, by identifying their phosphorylated (active) forms. This provides a direct measure of the activation state of these signaling pathways.

Step-by-Step Protocol:

-

Cell Culture and Treatment: Gonadotrope cells are grown to a suitable confluency and then serum-starved to reduce basal kinase activity. Cells are then treated with GnRH for various time points.

-

Cell Lysis: The cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed in a buffer containing detergents to solubilize proteins and, crucially, phosphatase and protease inhibitors to preserve the phosphorylation state of the proteins.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard assay (e.g., BCA or Bradford assay) to ensure equal loading of samples.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting:

-

The membrane is blocked with a protein-rich solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody that specifically recognizes the phosphorylated form of the kinase of interest (e.g., anti-phospho-ERK).

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

-

The membrane is then incubated with a chemiluminescent substrate, and the light emitted is detected using a CCD camera or X-ray film.

-

-

Data Analysis: The intensity of the bands corresponding to the phosphorylated protein is quantified and often normalized to the total amount of the protein (detected by stripping the membrane and re-probing with an antibody against the total, non-phosphorylated form of the kinase).

Reporter Gene Assays

Rationale: To measure the transcriptional activity of the gonadotropin subunit gene promoters in response to GnRH stimulation. This provides a functional readout of the signaling cascade's impact on gene expression.

Step-by-Step Protocol:

-

Plasmid Construction: A plasmid is constructed where the promoter region of the gene of interest (e.g., the LHβ promoter) is cloned upstream of a reporter gene, such as luciferase or chloramphenicol acetyltransferase (CAT).

-

Transfection: The reporter plasmid is introduced into gonadotrope cells using a suitable transfection method (e.g., lipid-based transfection or electroporation).

-

Stimulation: After a period to allow for reporter gene expression, the cells are treated with GnRH or other signaling pathway modulators.

-

Cell Lysis and Assay: The cells are lysed, and the activity of the reporter enzyme is measured. For luciferase, a substrate (luciferin) is added, and the emitted light is quantified using a luminometer.

-

Data Analysis: The reporter activity is typically normalized to a co-transfected control plasmid (e.g., expressing Renilla luciferase) to account for variations in transfection efficiency. The fold-change in reporter activity in response to stimulation is then calculated.

Data Presentation

| Experimental Technique | Parameter Measured | Typical Result with GnRH Stimulation |

| Calcium Imaging | Intracellular Calcium Concentration ([Ca2+]i) | Rapid, transient peak followed by a sustained plateau.[17][18] |

| Western Blotting | Phosphorylation of MAPK (e.g., p-ERK) | Time-dependent increase in phosphorylation, peaking within minutes.[20][21] |

| Reporter Gene Assay | Promoter Activity (e.g., LHβ promoter) | Dose-dependent increase in reporter gene expression.[21] |

Conclusion: A Complex and Tightly Regulated System

The this compound signaling pathway in pituitary gonadotropes is a highly complex and exquisitely regulated system. From the initial binding of GnRH to its unique receptor to the differential activation of downstream kinases and the ultimate control of gonadotropin gene expression, each step is crucial for the precise orchestration of reproductive function. A thorough understanding of these intricate signaling networks is not only fundamental to reproductive endocrinology but also holds significant promise for the development of novel therapeutic strategies for a range of reproductive disorders.

References

- 1. Thieme E-Journals - Seminars in Reproductive Medicine / Abstract [thieme-connect.com]

- 2. Gonadotropin-releasing hormone: regulation of the GnRH gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Mechanism of GnRH receptor signaling on gonadotropin release and gene expression in pituitary gonadotrophs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Molecular Mechanisms of Gonadotropin-Releasing Hormone Signaling: Integrating Cyclic Nucleotides into the Network [frontiersin.org]

- 6. Physiology of GnRH and Gonadotrophin Secretion - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Gonadotropin-releasing hormone - Wikipedia [en.wikipedia.org]

- 8. GnRH-Induced Ca2+ Signaling Patterns and Gonadotropin Secretion in Pituitary Gonadotrophs. Functional Adaptations to Both Ordinary and Extraordinary Physiological Demands - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Physiology, Gonadotropin-Releasing Hormone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Reactive Oxygen Species Link Gonadotropin-Releasing Hormone Receptor Signaling Cascades in the Gonadotrope - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The role of mitogen-activated protein kinase–extracellular receptor kinase pathway in female fertility outcomes: a focus on pituitary gonadotropins regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. KEGG PATHWAY: map04912 [genome.jp]

- 13. KEGG_GNRH_SIGNALING_PATHWAY [gsea-msigdb.org]

- 14. Decoding high Gonadotropin-releasing hormone pulsatility: a role for GnRH receptor coupling to the cAMP pathway? - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Signaling by G-protein-coupled receptor (GPCR): studies on the GnRH receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Calcium signaling and gonadotropin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Gonadotropin-releasing hormone-induced calcium signaling in clonal pituitary gonadotrophs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Protein kinase-C activation stimulates synthesis of gonadotropin-releasing hormone (GnRH) receptors, but does not mediate GnRH-stimulated receptor synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. academic.oup.com [academic.oup.com]

- 21. Activation of MAPK cascades by GnRH: ERK and Jun N-terminal kinase are involved in basal and GnRH-stimulated activity of the glycoprotein hormone LHbeta-subunit promoter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. academic.oup.com [academic.oup.com]

- 23. Transcriptional regulation of pituitary gonadotrophin subunit genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Imaging calcium signals in vivo: a powerful tool in physiology and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

The Gonadorelin Peptide: A Technical Guide to its Discovery, Mechanism, and Application

This guide provides an in-depth exploration of Gonadorelin, a synthetic decapeptide that has revolutionized our understanding and manipulation of the reproductive endocrine system. From its Nobel Prize-winning discovery to its intricate signaling pathways and diverse clinical applications, this document offers a comprehensive technical overview for researchers, scientists, and drug development professionals.

A Landmark Discovery: Unraveling the Master Conductor of Reproduction

The journey to understanding the intricate hormonal control of reproduction culminated in the groundbreaking discovery of Gonadotropin-Releasing Hormone (GnRH), the natural counterpart to the synthetic peptide this compound. This pivotal work, which earned Dr. Andrew Schally and Dr. Roger Guillemin the Nobel Prize in Physiology or Medicine in 1977, unveiled a decapeptide that serves as the primary regulator of the hypothalamic-pituitary-gonadal (HPG) axis.[1] Their research, involving the painstaking processing of millions of sheep and pig hypothalami, ultimately elucidated the structure of this key neurohormone, paving the way for its synthesis and the development of analogs like this compound.[2][3][4]

This compound is a synthetic peptide identical in structure to the native human GnRH, comprising a sequence of ten amino acids: pyroglutamyl-histidyl-tryptophyl-seryl-tyrosyl-glycyl-leucyl-arginyl-prolyl-glycinamide.[5][6] This synthetic version provides a stable and reliable tool for both research and therapeutic applications, allowing for precise manipulation of the HPG axis.[7]

Mechanism of Action: A Tale of Two Rhythms

This compound exerts its profound physiological effects by binding to and activating the Gonadotropin-Releasing Hormone Receptor (GnRHR), a G-protein coupled receptor (GPCR) located on the surface of gonadotrope cells in the anterior pituitary gland.[8] The binding of this compound to its receptor initiates a cascade of intracellular signaling events that ultimately lead to the synthesis and secretion of two critical gonadotropins: Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[1][6]

The signaling pathway is primarily mediated through the Gq/11 protein, which activates phospholipase C (PLC).[9] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[10] IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).[10] This intricate signaling cascade culminates in the synthesis and release of LH and FSH.[10][11]

A fascinating and critical aspect of this compound's action is its biphasic nature, which is entirely dependent on its mode of administration. This duality is central to its diverse therapeutic applications.

-

Pulsatile Administration: When administered in a pulsatile fashion, mimicking the natural, rhythmic secretion of GnRH from the hypothalamus, this compound stimulates the pituitary gonadotropes to release LH and FSH.[1] This leads to an overall increase in the production of sex hormones, such as testosterone in males and estrogen in females.[12] This stimulatory effect is the basis for its use in treating infertility and certain hormonal deficiencies.[13]

-

Continuous Administration: In stark contrast, continuous or high-dose administration of this compound leads to a paradoxical downregulation and desensitization of the GnRH receptors on the pituitary cells.[14][15] This sustained presence of the agonist initially causes a transient surge in LH and FSH (known as a "flare-up"), but this is followed by a profound and sustained suppression of their release.[12] This inhibitory effect effectively shuts down the HPG axis, leading to a state of medical castration. This principle is harnessed in the treatment of hormone-sensitive cancers like prostate and breast cancer.[1][6]

Signaling Pathway of this compound in Pituitary Gonadotropes

Caption: Intracellular signaling cascade initiated by this compound binding to its receptor.

Synthesis and Characterization: From Amino Acids to a Bioactive Peptide

The synthesis of this compound is typically achieved through solid-phase peptide synthesis (SPPS), a robust and widely used methodology.[8] The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is commonly employed for the synthesis of this compound and its analogs.[12][16][17]

Solid-Phase Peptide Synthesis (SPPS) Workflow

The following provides a generalized workflow for the synthesis of this compound using Fmoc-based SPPS:

| Step | Description | Key Reagents and Conditions |

| 1. Resin Preparation | A suitable resin, such as Rink Amide resin for a C-terminal amide, is swelled in a solvent like dimethylformamide (DMF).[18] | Rink Amide Resin, DMF |

| 2. First Amino Acid Coupling | The C-terminal amino acid (Glycine in the case of this compound) with its N-terminus protected by an Fmoc group is coupled to the resin. | Fmoc-Gly-OH, Coupling agents (e.g., HBTU, HATU), Activator (e.g., DIEA) |

| 3. Fmoc Deprotection | The Fmoc protecting group is removed from the N-terminus of the coupled amino acid to expose a free amine for the next coupling step. | 20% Piperidine in DMF |

| 4. Chain Elongation | Steps 2 and 3 are repeated sequentially for each subsequent amino acid in the this compound sequence (Pro, Arg(Pbf), Leu, Gly, Tyr(tBu), Ser(tBu), Trp(Boc), His(Trt), pGlu).[17] The side chains of reactive amino acids are protected with acid-labile groups (e.g., Pbf, tBu, Boc, Trt). | Fmoc-protected amino acids, coupling and activating reagents, 20% piperidine in DMF |

| 5. Cleavage and Deprotection | Once the full peptide chain is assembled, it is cleaved from the resin, and the side-chain protecting groups are simultaneously removed. | Cleavage cocktail (e.g., Trifluoroacetic acid (TFA), triisopropylsilane (TIS), water) |

| 6. Purification | The crude peptide is purified, typically using reversed-phase high-performance liquid chromatography (RP-HPLC).[14][19] | C18 column, Acetonitrile/water gradient with 0.1% TFA |

| 7. Characterization | The purity and identity of the final peptide are confirmed using analytical techniques such as analytical RP-HPLC and mass spectrometry.[9][20] | Analytical HPLC, Mass Spectrometry |

Solid-Phase Peptide Synthesis (SPPS) of this compound

Caption: A simplified workflow for the synthesis of this compound via SPPS.

Bioassays for Potency Determination

Assessing the biological activity and potency of synthesized this compound is crucial. While in vivo bioassays, such as measuring testosterone release in animal models, can be used, in vitro bioassays are often preferred for routine quality control.[21] These in vitro assays typically involve cell cultures of pituitary gonadotropes or cell lines expressing the GnRH receptor. The potency of a this compound batch can be determined by measuring the dose-dependent release of LH or FSH into the cell culture medium, often quantified by ELISA or radioimmunoassay.[3]

Clinical and Research Applications: A Versatile Tool in Endocrinology

The unique biphasic action of this compound has led to its application in a wide range of clinical and research settings.

Diagnostic Applications

The this compound stimulation test is a valuable diagnostic tool for assessing the function of the hypothalamic-pituitary-gonadal axis. By administering a bolus of this compound and measuring the subsequent LH and FSH response, clinicians can differentiate between central (hypothalamic or pituitary) and peripheral causes of various reproductive disorders, such as precocious or delayed puberty.[21]

This compound Stimulation Test Protocol (Generalized)

| Step | Procedure |

| 1. Baseline Sample | A blood sample is drawn to measure baseline levels of LH and FSH. |

| 2. This compound Administration | A standardized dose of this compound (e.g., 100 mcg) is administered intravenously or subcutaneously. |

| 3. Post-Stimulation Samples | Blood samples are collected at specific time points after administration (e.g., 30, 60, and 90 minutes) to measure LH and FSH levels.[14] |

| 4. Interpretation | The peak LH and FSH responses are compared to established reference ranges to assess pituitary function. An exaggerated response may indicate central precocious puberty, while a blunted response can suggest hypogonadotropic hypogonadism.[21] |

Therapeutic Applications

The therapeutic uses of this compound are diverse and are dictated by the chosen administration regimen:

| Application | Administration | Mechanism |

| Infertility Treatment | Pulsatile | Stimulates the release of LH and FSH, inducing ovulation in women and spermatogenesis in men with hypothalamic dysfunction.[13] |

| Delayed Puberty | Pulsatile | Initiates and promotes pubertal development in individuals with hypothalamic GnRH deficiency.[13] |

| Prostate Cancer | Continuous | Downregulates GnRH receptors, leading to suppressed testosterone production, which is crucial for the growth of many prostate tumors.[1][6] |

| Breast Cancer | Continuous | Suppresses estrogen production, which can inhibit the growth of hormone-receptor-positive breast cancers.[1][6] |

| Endometriosis and Uterine Fibroids | Continuous | Induces a hypoestrogenic state, leading to the shrinkage of endometrial tissue and fibroids. |

Formulation and Stability

This compound is typically available as a lyophilized powder for reconstitution.[11] Studies have shown that this compound acetate is stable for extended periods when stored appropriately.[10] The stability of reconstituted solutions is dependent on the storage temperature and the diluent used.[10] Formulations are often buffered to a pH of around 5.0 to ensure maximum stability.

Future Directions

The discovery and development of this compound have profoundly impacted reproductive medicine and oncology. Ongoing research continues to explore new analogs with improved pharmacokinetic profiles and greater specificity. Furthermore, investigations into the role of the GnRH system in other physiological processes, including metabolism and cognition, are opening up new avenues for the therapeutic application of this compound and its derivatives. The legacy of Schally and Guillemin's pioneering work continues to unfold, promising further advancements in our ability to modulate this critical hormonal axis for the betterment of human health.

References

- 1. corepeptides.com [corepeptides.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. Biological Assay to Determine Gonadotropin Potency: From In Vivo to In Vitro Sustainable Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and characterization of a novel gonadotropin hormone releasing hormone analog which stimulates reproductive functions in fish and mammals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound (GnRH) [benchchem.com]

- 6. nbinno.com [nbinno.com]

- 7. researchgate.net [researchgate.net]

- 8. Stability and purity profile of this compound acetate: a high-purity gonadotropin-releasing hormone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.hres.ca [pdf.hres.ca]

- 10. chemistry.du.ac.in [chemistry.du.ac.in]

- 11. researchgate.net [researchgate.net]

- 12. Purification of naturally occurring peptides by reversed-phase HPLC | Springer Nature Experiments [experiments.springernature.com]

- 13. WO2010141276A1 - Solid phase peptide synthesis process for the production of goserelin - Google Patents [patents.google.com]

- 14. benchchem.com [benchchem.com]

- 15. chem.uci.edu [chem.uci.edu]

- 16. CN106432427A - Method for preparing this compound acetate by virtue of specific microwave synthesis - Google Patents [patents.google.com]

- 17. datapdf.com [datapdf.com]

- 18. This compound-induced testosterone release: a biological assay for quality assurance of this compound in veterinary medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. This compound acetate | CHEO ED Outreach [outreach.cheo.on.ca]

- 21. Stability of this compound and triptorelin in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Function of Gonadorelin in Stimulating LH and FSH Release

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Gonadorelin, the synthetic counterpart to the endogenous neuropeptide Gonadotropin-Releasing Hormone (GnRH), represents the apex regulator of the hypothalamic-pituitary-gonadal (HPG) axis and, by extension, vertebrate reproduction.[1] This guide delineates the sophisticated mechanism of action by which this compound governs the synthesis and pulsatile release of the gonadotropins—Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH)—from the anterior pituitary. We will explore the critical nature of its pulsatile delivery, the intricate intracellular signaling pathways it initiates within gonadotroph cells, and the differential regulation of LH and FSH that arises from varying pulse frequencies. Furthermore, this document provides field-proven experimental protocols for the functional assessment of this compound in both in vivo and in vitro settings, offering a robust framework for research and therapeutic development.

The Hypothalamic-Pituitary-Gonadal (HPG) Axis: The Central Role of this compound

The reproductive health of an organism is fundamentally governed by the HPG axis, a finely tuned neuroendocrine circuit. At the pinnacle of this axis are specialized neurons in the hypothalamus that synthesize and release GnRH.[2] this compound, as the pharmaceutical form of GnRH, is a decapeptide (pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2) that acts as the primary signaling molecule to the pituitary gland.[1][3] Its release into the hypophyseal portal circulation allows it to travel directly to the anterior pituitary, where it interacts with gonadotroph cells to command the release of LH and FSH.[4] These gonadotropins, in turn, act on the gonads (testes and ovaries) to stimulate gametogenesis and the production of sex steroids, which complete the feedback loop to the hypothalamus and pituitary.[5]

A defining characteristic of this system is its absolute dependence on the pulsatile secretion of GnRH.[6] Continuous, non-physiological exposure to this compound leads not to sustained stimulation, but to receptor downregulation and desensitization, a paradoxical effect that is harnessed therapeutically to suppress gonadal function in conditions like prostate cancer and endometriosis.[7][8] Conversely, administering this compound in a pulsatile manner, mimicking the endogenous rhythm, is a cornerstone of treating hypogonadotropic hypogonadism and inducing ovulation.[9]

Molecular Mechanism of Action: From Receptor Binding to Gonadotropin Release

The action of this compound is initiated by its binding to a specific G-protein coupled receptor (GPCR) on the surface of pituitary gonadotrophs, the Gonadotropin-Releasing Hormone Receptor (GnRHR).[10] Unlike many GPCRs, the mammalian GnRHR uniquely lacks a C-terminal intracellular tail, a feature that contributes to its slow internalization and resistance to rapid desensitization.[1]

Upon binding, the GnRHR undergoes a conformational change that primarily activates the Gq/11 alpha subunit.[11] This initiates a cascade of intracellular events crucial for both the synthesis and exocytosis of LH and FSH.

The Phospholipase C (PLC) Signaling Cascade

The activated Gαq subunit stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7][11]

-

IP3 and Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[7] This initial Ca2+ spike is critical for the immediate exocytosis of pre-synthesized LH and FSH stored in secretory granules.

-

DAG and Protein Kinase C (PKC) Activation: DAG, along with the elevated intracellular Ca2+, activates Protein Kinase C (PKC).[7] PKC phosphorylates a host of downstream targets, including proteins involved in gene transcription and the machinery of hormone secretion.

This signaling pathway is not isolated. Evidence also points to the involvement of a Gs protein-coupled pathway, leading to cAMP formation, which plays a role in the further regulation of gonadotropin synthesis and secretion.[1] The convergence of these pathways results in the activation of mitogen-activated protein kinase (MAPK) cascades, such as ERK, which are vital for transmitting the signal to the nucleus to regulate the transcription of the common α-subunit and the specific LHβ and FSHβ subunit genes.[12][13]

Figure 1: Simplified signaling pathway of this compound in pituitary gonadotrophs.

Differential Regulation of LH and FSH: The Pulse Frequency Hypothesis

A critical aspect of this compound's function is its ability to differentially regulate the release of LH and FSH. This is primarily achieved by varying the frequency of the GnRH pulses reaching the gonadotrophs.[1]

-

High-Frequency Pulses (e.g., one pulse every 60-90 minutes) preferentially stimulate LH synthesis and release. [4] This rapid pulse rate is characteristic of the late follicular phase of the menstrual cycle, culminating in the LH surge that triggers ovulation.[1]

-

Low-Frequency Pulses (e.g., one pulse every 200+ minutes) favor FSH synthesis and release. [4] Slower frequencies, such as those seen in the early follicular and luteal phases, allow for the transcription and secretion of FSH, which is essential for recruiting and maturing ovarian follicles.[5]

This differential regulation is thought to be mediated by distinct intracellular signaling dynamics and gene expression programs activated by different pulse frequencies. The precise mechanisms are still under investigation but underscore the sophistication of the HPG axis's regulatory control.

Experimental Methodologies for Functional Assessment

Validating the bioactivity of this compound and its analogs, or assessing the integrity of the HPG axis, requires robust and reproducible experimental protocols.

In Vivo Assessment: The this compound Stimulation Test

The this compound stimulation test is a cornerstone diagnostic tool used to investigate pubertal disorders, hypogonadism, and pituitary dysfunction.[14][15] It directly assesses the secretory capacity of the pituitary gonadotrophs.

Objective: To measure the LH and FSH response of the anterior pituitary following a bolus intravenous administration of this compound.

1. Patient Preparation:

- No fasting is required unless other tests are being performed concurrently.[14]

- The test can be performed at any time of day, but consistency is key for longitudinal studies.

- Ensure the patient has not recently received medications that could interfere with pituitary function (e.g., high-dose steroids, dopamine agonists/antagonists).[14]

2. Materials:

- This compound for injection (e.g., this compound hydrochloride).

- Sterile saline for reconstitution.

- Intravenous cannula and setup.

- Blood collection tubes (serum separator tubes recommended).

- Centrifuge and freezer (-20°C or colder) for sample processing and storage.

3. Procedure:

- Step 1 (t=-15 min): Insert an intravenous cannula for blood sampling and drug administration. Maintain patency with a slow saline drip.

- Step 2 (t=0 min): Draw a baseline blood sample. This is the "basal" or "pre-stimulation" sample. Label clearly.

- Step 3 (t=0 min): Administer this compound as an intravenous bolus over 30-60 seconds. The standard adult dose is 100 micrograms.[14][16] For pediatric patients, the dose is often weight-based (e.g., 2.5 mcg/kg).[14]

- Step 4 (t=+30 min): Draw a second blood sample.[17]

- Step 5 (t=+60 min): Draw a third blood sample.[14][17] Some protocols may include additional time points (e.g., +15, +45, +90, +120 min) for higher resolution data.

4. Sample Processing and Analysis:

- Allow blood samples to clot, then centrifuge to separate serum.

- Aliquot serum and store frozen until analysis.

- Measure LH and FSH concentrations in all samples using a validated immunoassay (e.g., chemiluminescent immunoassay - CLIA, or ELISA).

5. Data Interpretation:

- The primary endpoints are the peak LH and FSH concentrations and the net increase (Δ) from baseline.

- The timing of the peak response is also informative; LH typically peaks around 30 minutes, while the FSH peak can be slightly later.[17]

- Interpretation is highly context-dependent, considering the patient's age, sex, and clinical presentation.

// Nodes

Prep [label="Patient Preparation\n& IV Cannulation", fillcolor="#F1F3F4", fontcolor="#202124"];

T0 [label="Time = 0 min\nDraw Baseline Blood\n(Basal LH, FSH)", fillcolor="#FBBC05", fontcolor="#202124", shape=parallelogram];

Inject [label="Administer IV Bolus\nthis compound (100 µg)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

T30 [label="Time = +30 min\nDraw Blood Sample", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=parallelogram];

T60 [label="Time = +60 min\nDraw Blood Sample", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=parallelogram];

Process [label="Sample Processing\n(Centrifuge, Aliquot, Freeze Serum)", fillcolor="#F1F3F4", fontcolor="#202124"];

Assay [label="Hormone Analysis\n(Immunoassay for LH & FSH)", fillcolor="#34A853", fontcolor="#FFFFFF"];

Analysis [label="Data Analysis\n(Calculate Peak & Δ Response)", fillcolor="#34A853", fontcolor="#FFFFFF"];

Interpret [label="Clinical Interpretation", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges

Prep -> T0;

T0 -> Inject;

Inject -> T30;

T30 -> T60;

T60 -> Process;

Process -> Assay;

Assay -> Analysis;

Analysis -> Interpret;

}

"text-align: center; font-style: italic;">Figure 2: Experimental workflow for the this compound (GnRH) Stimulation Test.

In Vitro Assessment: Pituitary Cell Line Stimulation

Immortalized gonadotroph cell lines, such as LβT2 cells, provide a powerful in vitro model to dissect the molecular mechanisms of this compound action without the complexities of a whole-organism system.

Protocol: this compound Stimulation of LβT2 Cells

Objective: To quantify LH release and assess signaling pathway activation in LβT2 cells following this compound treatment.

1. Cell Culture:

* Culture LβT2 cells in DMEM supplemented with 10% Fetal Bovine Serum and antibiotics at 37°C in a humidified 5% CO2 incubator.

* Plate cells in 24-well plates for hormone release assays or6-well plates for protein analysis, allowing them to reach ~80% confluency.

2. Stimulation:

* The day before the experiment, replace the growth medium with a serum-free medium to reduce basal signaling.

* Prepare a stock solution of this compound in sterile, nuclease-free water.

* On the day of the experiment, treat cells with varying concentrations of this compound (e.g., 0, 0.1, 1, 10, 100 nM) for a specified time course (e.g., for LH release: 1-4 hours; for signaling phosphorylation: 5-60 minutes).

3. Sample Collection & Analysis:

* For Hormone Release: Collect the cell culture supernatant at the end of the stimulation period. Centrifuge to remove debris. Quantify LH concentration in the supernatant using a specific mouse LH ELISA kit.

* For Signaling Analysis: Aspirate the medium and immediately lyse the cells on ice with RIPA buffer containing protease and phosphatase inhibitors. Quantify total protein using a BCA assay. Analyze the activation of signaling proteins (e.g., phospho-ERK, phospho-PKC) via Western Blotting.

Quantitative Data & Interpretation

The response to this compound is not absolute and varies significantly. The following table summarizes representative data from studies in normal men to illustrate typical responses.

Parameter

Dose of this compound (IV Bolus)

Mean Peak LH Increment (ΔLH) (mIU/mL)

Mean Peak FSH Increment (ΔFSH) (mIU/mL)

Dose-Response

10 µg

15.7

0.8

(Normal Men, 20-39 yrs)

50 µg

37.7

1.2

250 µg

47.8

2.0

Pubertal Status

Prepubertal

LH peak < 6.0 IU/L; FSH peak > LH peak

FSH peak > LH peak

(Interpretation) [14]

Peripubertal/Pubertal

LH peak ≥ 6.0 IU/L; LH peak > FSH peak

LH peak > FSH peak

Causality in Interpretation: A "pubertal" response, characterized by a dominant LH peak (LH > FSH), signifies a mature and primed HPG axis. [14]In contrast, a prepubertal or hypogonadotropic state often shows a blunted LH response or an FSH-dominant response. [14]This is because the maturation of the HPG axis involves an increase in the frequency of endogenous GnRH pulses, which selectively enhances the synthesis and readily releasable pool of LH in the gonadotrophs.

Conclusion

This compound is the master conductor of the reproductive orchestra, and its precise, pulsatile signaling is paramount for fertility. Understanding its mechanism of action—from receptor binding and intracellular signaling to the differential control of LH and FSH—is fundamental for both basic reproductive science and the development of novel therapeutics for endocrine disorders. The experimental protocols detailed herein provide a validated framework for researchers to probe this critical neuroendocrine system, ensuring that investigations are grounded in established, reproducible methodologies.

Physiology, Gonadotropin-Releasing Hormone. (2023). StatPearls - NCBI Bookshelf. --INVALID-LINK--2. Gonadotropin-releasing hormone. (n.d.). Wikipedia. --INVALID-LINK--3. Physiology of GnRH and Gonadotrophin Secretion. (2024). Endotext - NCBI Bookshelf. --INVALID-LINK--4. Gonadotropins | Follicle Stimulating Hormone (FSH) and Luteinizing Hormone (LH). (2020). YouTube. --INVALID-LINK--5. Gonadotrophin Releasing Hormone (GnRH) Test. (n.d.). Manchester University NHS Foundation Trust. --INVALID-LINK--6. This compound. (n.d.). Creative Peptides. --INVALID-LINK--7. New Horizons: Gonadotropin-Releasing Hormone and Cognition. (2024). YouTube. --INVALID-LINK--8. What is the mechanism of this compound Acetate? (2024). Patsnap Synapse. --INVALID-LINK--9. Gonadotropin-Releasing Hormone (GnRH): Purpose & Testing. (2022). Cleveland Clinic. --INVALID-LINK--10. This compound. (n.d.). Wikipedia. --INVALID-LINK--11. This compound (intravenous route, injection route). (2025). Mayo Clinic. --INVALID-LINK--12. In vivo models for the study of gonadotropin and LHRH secretion. (n.d.). PubMed. --INVALID-LINK--13. How long are Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) levels elevated after a single dose of this compound? (2025). Dr.Oracle. --INVALID-LINK--14. Intracellular signaling pathways mediated by the gonadotropin-releasing hormone (GnRH) receptor. (n.d.). PubMed. --INVALID-LINK--15. Pulsatile gonadotropin-releasing hormone: clinical applications of a physiologic paradigm. (n.d.). Panminerva Medica. --INVALID-LINK--16. Clinical applications of gonadotropin-releasing hormone analogues: a broad impact on reproductive medicine. (n.d.). PubMed Central. --INVALID-LINK--17. The Development of Gonadotropins for Clinical Use in the Treatment of Infertility. (2019). PubMed Central. --INVALID-LINK--18. Serum LH and FSH responses to synthetic gonadotropin-releasing hormone in normal men. (n.d.). PubMed. --INVALID-LINK--19. Effects of Different Gonadotropin-Releasing Hormone Agonists on IVF/ICSI-ET Outcomes in Long Protocol. (2025). Dove Medical Press. --INVALID-LINK--20. This compound | C55H75N17O13. (n.d.). PubChem - NIH. --INVALID-LINK--21. Gonadotropin-releasing hormone stimulation test and diagnostic cutoff in precocious puberty: a mini review. (n.d.). PubMed Central. --INVALID-LINK--22. KEGG PATHWAY: map04912. (n.d.). genome.jp. --INVALID-LINK--23. This compound Peptide: Gonadotropin Research and More. (2025). Tri City Voice. --INVALID-LINK--24. Editorial: Gonadotropin-Releasing Hormone Receptor Signaling and Functions. (n.d.). Frontiers. --INVALID-LINK--25. Gonadotropin Stimulation Test (GnRH). (n.d.). Nationwide Children's Hospital. --INVALID-LINK--26. Evidence of differential control of FSH and LH responses to GnRH by ovarian steroids in the luteal phase of the cycle. (n.d.). Human Reproduction | Oxford Academic. --INVALID-LINK--27. Multi-dimensional oscillatory activity of mouse GnRH neurons in vivo. (2024). eLife. --INVALID-LINK--28. Pulsatile secretion | physiology. (n.d.). Britannica. --INVALID-LINK--

References

- 1. Physiology, Gonadotropin-Releasing Hormone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. This compound - Creative Peptides [creative-peptides.com]

- 4. Gonadotropin-releasing hormone - Wikipedia [en.wikipedia.org]

- 5. Physiology of GnRH and Gonadotrophin Secretion - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Pulsatile secretion | physiology | Britannica [britannica.com]

- 7. What is the mechanism of this compound Acetate? [synapse.patsnap.com]

- 8. This compound | C55H75N17O13 | CID 638793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Pulsatile gonadotropin-releasing hormone: clinical applications of a physiologic paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound - Wikipedia [en.wikipedia.org]

- 11. KEGG PATHWAY: map04912 [genome.jp]

- 12. Intracellular signaling pathways mediated by the gonadotropin-releasing hormone (GnRH) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Editorial: Gonadotropin-Releasing Hormone Receptor Signaling and Functions [frontiersin.org]

- 14. mft.nhs.uk [mft.nhs.uk]

- 15. Gonadotropin-releasing hormone stimulation test and diagnostic cutoff in precocious puberty: a mini review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound (intravenous route, injection route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 17. droracle.ai [droracle.ai]

An In-Depth Technical Guide to In Vitro Studies on Gonadorelin's Effects on Cancer Cells

Abstract

Gonadorelin (Gonadotropin-Releasing Hormone, GnRH), a decapeptide hormone, is a critical regulator of the reproductive axis through its interaction with the GnRH receptor (GnRH-R) in the pituitary gland. Beyond its well-established endocrine functions, a significant body of research has demonstrated the expression of GnRH-R in various cancer tissues, including those of the prostate, breast, ovary, and endometrium. This has opened a compelling avenue for investigating the direct effects of this compound and its synthetic analogs on cancer cell biology. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles, methodologies, and mechanistic insights underlying in vitro studies of this compound's effects on cancer cells. We will delve into the core experimental protocols, the causal relationships behind methodological choices, and the intricate signaling pathways that mediate this compound's anti-proliferative and pro-apoptotic effects in a cancer context.

Introduction: The Dual Role of the GnRH System

The classical role of this compound is to stimulate the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary, thereby regulating gonadal steroidogenesis. In the context of hormone-dependent cancers like prostate and breast cancer, GnRH agonists are used therapeutically to induce a state of "medical castration." Chronic administration of these agonists leads to the desensitization and downregulation of pituitary GnRH-R, suppressing gonadotropin release and consequently reducing the production of testosterone and estrogen, which fuel tumor growth.

However, the discovery of functional GnRH-R on cancer cells themselves has revealed a second, direct mechanism of action. Unlike in the pituitary where GnRH-R activation is stimulatory, in many cancer cells, ligand binding initiates signaling cascades that lead to the inhibition of proliferation and induction of apoptosis. Intriguingly, both GnRH agonists and antagonists have been shown to exert these direct anti-tumor effects, suggesting a unique pharmacology of the GnRH-R in the cancer cell environment that differs from its pituitary counterpart.

The Molecular Landscape: GnRH Receptor Signaling in Cancer Cells

The signaling pathways activated by the GnRH-R in cancer cells are distinct from those in pituitary gonadotropes. While pituitary GnRH-R primarily couples to Gαq/11 proteins to activate the phospholipase C (PLC) pathway, cancer cell GnRH-R often couples to Gαi proteins. This differential coupling is central to the anti-proliferative effects observed.

Key Signaling Pathways

-

Gαi-Mediated Inhibition of cAMP: Activation of the Gαi subunit inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. This can impact various downstream effectors involved in cell growth and survival.

-

Activation of Phosphotyrosine Phosphatases (PTPs): A critical mechanism is the GnRH-R-mediated activation of PTPs. These enzymes counteract the activity of growth factor receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR). By dephosphorylating and inactivating EGFR and other RTKs, GnRH analogs effectively blunt the potent mitogenic signals driven by growth factors.

-

Modulation of MAP Kinase (MAPK) Pathways: The activation of GnRH-R can lead to the activation of stress-activated protein kinases (SAPKs) like JNK and p38 MAPK, which are often involved in pro-apoptotic signaling. Conversely, it can inhibit the pro-proliferative ERK/MAPK pathway, often downstream of growth factor signaling.

-

Induction of Apoptosis: GnRH analogs can trigger the intrinsic apoptotic pathway. This involves the upregulation of pro-apoptotic proteins like Bax, loss of mitochondrial membrane potential, release of cytochrome c, and subsequent activation of executioner caspases, such as caspase-3.

Visualization of GnRH Receptor Signaling in Cancer Cells

The following diagram illustrates the key signaling events following GnRH analog binding to its receptor on a cancer cell.

The Application of Gonadorelin in Developmental Biology: A Technical Guide for Researchers

Introduction: Understanding Gonadorelin and its Central Role in Reproductive Development

This compound, a synthetic analogue of the endogenous gonadotropin-releasing hormone (GnRH), is a decapeptide that holds a pivotal position in the regulation of the hypothalamic-pituitary-gonadal (HPG) axis.[1][2][3] Its primary function is to modulate the synthesis and secretion of two critical gonadotropins from the anterior pituitary gland: luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][4][5] These hormones, in turn, are essential for the development and function of the gonads, thereby governing sexual maturation, gametogenesis, and steroidogenesis.[6][7] This guide provides an in-depth technical overview of the applications of this compound in developmental biology research, offering insights into experimental design, detailed protocols, and the interpretation of results for scientists and drug development professionals.

The unique physiological effects of this compound are dictated by its pattern of administration.[1] Pulsatile delivery mimics the natural, rhythmic secretion of GnRH by the hypothalamus, which is crucial for stimulating and sustaining gonadotropin release.[1][8][9][10] This approach is fundamental for studying the initiation of puberty and treating conditions of delayed sexual development. Conversely, continuous administration of this compound leads to a paradoxical downregulation and desensitization of GnRH receptors on pituitary gonadotropes.[1][2][5] This results in the suppression of LH and FSH secretion, a mechanism harnessed in research models to investigate the consequences of hormonal deprivation and in clinical settings to manage conditions like central precocious puberty.[1][11]

I. The Molecular Underpinnings: this compound's Mechanism of Action

This compound exerts its effects by binding to specific G protein-coupled receptors (GPCRs) on the surface of gonadotrope cells in the anterior pituitary.[2][12][13] This ligand-receptor interaction initiates a cascade of intracellular signaling events, primarily through the activation of the phospholipase C (PLC) pathway.[1][2][13]

A. The GnRH Signaling Cascade:

-

Receptor Binding and G-Protein Activation: this compound binds to the GnRH receptor (GnRHR), leading to a conformational change that activates the associated heterotrimeric G-protein, primarily Gαq.[13]

-

Phospholipase C Activation: The activated Gαq subunit stimulates phospholipase C (PLC).[1][13]

-

Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[1]

-

Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.[1][13]

-

Protein Kinase C Activation: The elevated intracellular Ca2+ levels, along with DAG, activate protein kinase C (PKC).[1]

-

Gonadotropin Secretion: PKC phosphorylates various intracellular proteins, which ultimately leads to the synthesis and exocytosis of LH and FSH from secretory granules.[1]

Diagram: this compound Signaling Pathway

Caption: Intracellular signaling cascade initiated by this compound binding to its receptor.

II. In Vitro Applications: Dissecting Gonadotrope Function

Immortalized pituitary cell lines, such as αT3-1 and LβT2 cells, are invaluable tools for studying the molecular mechanisms of this compound action in a controlled environment.[14][15] These cell lines endogenously express the GnRH receptor and can be used to investigate signaling pathways, gene expression, and hormone secretion in response to this compound treatment.

A. Experimental Protocol: Investigating this compound-Induced LH/FSH Secretion in LβT2 Cells

This protocol outlines a typical experiment to measure the secretory response of gonadotrope cells to this compound.

1. Cell Culture and Plating:

- Culture LβT2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

- Plate cells in 24-well plates at a density of 2 x 10^5 cells per well and allow them to adhere overnight.

2. Serum Starvation: